molecular formula C8H5BrN2O2 B1343684 6-bromo-4-nitro-1H-indole CAS No. 885520-50-3

6-bromo-4-nitro-1H-indole

Cat. No. B1343684
M. Wt: 241.04 g/mol
InChI Key: OJCSAZREHRCISJ-UHFFFAOYSA-N
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Description

6-bromo-4-nitro-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The presence of bromo and nitro substituents on the indole skeleton can significantly alter its chemical and physical properties, making it a valuable intermediate for various chemical reactions and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of indole derivatives, including those with bromo and nitro substituents, can be achieved through various methods. One approach is the asymmetric Friedel–Crafts alkylation of indoles with (Z)-1-bromo-1-nitrostyrenes, catalyzed by bis-cyclometalated iridium complexes. This method not only introduces the bromo and nitro groups but also allows for high asymmetric induction, providing chiral indole-containing products that can be further converted into a range of chiral indole building blocks . Another synthetic route involves the bromination of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles, which can be derived from indole-3-carboxaldehyde. This process affords useful building blocks for further chemical manipulations .

Molecular Structure Analysis

The molecular structure of bromo-nitroindole derivatives can be characterized by their bond distances and the orientation of substituents. For instance, in the case of 3-substituted 5-nitroindoles, the nitro groups are rotated out of the plane of the indole backbone, which can influence the compound's reactivity and interaction with other molecules . The crystal structure of related indole derivatives, such as ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3',4':2,3]indolizino[8,7-b]indole-15-carboxylate, reveals intermolecular hydrogen bond interactions and C–H···π interactions, which are significant for the stability of the crystal structure .

Chemical Reactions Analysis

Indole derivatives with bromo and nitro groups can undergo various chemical reactions. The presence of these functional groups makes the indole nucleus highly reactive towards nucleophilic substitution, which is a key step in many synthetic pathways. For example, nitroindole-2-carbohydrazides can react with acetyl acetone to yield pyrazolylcarbonyl-nitroindoles, and with CS2/KOH or cyanogen bromide to form oxadiazole derivatives . These reactions demonstrate the versatility of bromo-nitroindole compounds as precursors for the synthesis of a wide array of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-4-nitro-1H-indole are influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the bromo group. These substituents can affect the compound's melting point, solubility, and stability. The nitro group, in particular, is known to increase the acidity of the indole hydrogen, which can lead to increased susceptibility to deprotonation and participation in acid-base reactions. The bromo group, on the other hand, can facilitate electrophilic substitution reactions due to its leaving group ability. The specific properties of 6-bromo-4-nitro-1H-indole would need to be determined experimentally, as they are not detailed in the provided papers.

Scientific Research Applications

  • Biotechnological Production for Industrial Applications

    • Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
    • Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
    • Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
  • Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids

    • Application : Indole derivatives are biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Antiviral Activity

    • Application : Indole derivatives have been reported as antiviral agents .
    • Methods : Specific indole derivatives were prepared and tested for their antiviral activity .
    • Results : Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-inflammatory Activity

    • Application : Indole derivatives have been reported to have anti-inflammatory properties .
    • Methods : Specific indole derivatives were prepared and tested for their anti-inflammatory activity .
    • Results : Certain indole derivatives showed significant anti-inflammatory activity .
  • Anticancer Activity

    • Application : Indole derivatives have been reported to have anticancer properties .
    • Methods : Specific indole derivatives were prepared and tested for their anticancer activity .
    • Results : Certain indole derivatives showed significant anticancer activity .
  • Antimicrobial Activity

    • Application : Indole derivatives have been reported to have antimicrobial properties .
    • Methods : Specific indole derivatives were prepared and tested for their antimicrobial activity .
    • Results : Certain indole derivatives showed significant antimicrobial activity .
  • Anti-HIV Activity

    • Application : Indole derivatives have been reported to have anti-HIV properties .
    • Methods : Specific indole derivatives were prepared and tested for their anti-HIV activity .
    • Results : Certain indole derivatives showed significant anti-HIV activity .
  • Antioxidant Activity

    • Application : Indole derivatives have been reported to have antioxidant properties .
    • Methods : Specific indole derivatives were prepared and tested for their antioxidant activity .
    • Results : Certain indole derivatives showed significant antioxidant activity .
  • Antitubercular Activity

    • Application : Indole derivatives have been reported to have antitubercular properties .
    • Methods : Specific indole derivatives were prepared and tested for their antitubercular activity .
    • Results : Certain indole derivatives showed significant antitubercular activity .
  • Antidiabetic Activity

    • Application : Indole derivatives have been reported to have antidiabetic properties .
    • Methods : Specific indole derivatives were prepared and tested for their antidiabetic activity .
    • Results : Certain indole derivatives showed significant antidiabetic activity .
  • Antimalarial Activity

    • Application : Indole derivatives have been reported to have antimalarial properties .
    • Methods : Specific indole derivatives were prepared and tested for their antimalarial activity .
    • Results : Certain indole derivatives showed significant antimalarial activity .
  • Anticholinesterase Activity

    • Application : Indole derivatives have been reported to have anticholinesterase properties .
    • Methods : Specific indole derivatives were prepared and tested for their anticholinesterase activity .
    • Results : Certain indole derivatives showed significant anticholinesterase activity .

Safety And Hazards

The safety information for 6-bromo-4-nitro-1H-indole indicates that it has hazard statements H302-H317 . Precautionary statements include P280 .

Future Directions

Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the study and development of indole derivatives like 6-bromo-4-nitro-1H-indole may have promising future directions.

properties

IUPAC Name

6-bromo-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCSAZREHRCISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311931
Record name 6-Bromo-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-nitro-1H-indole

CAS RN

885520-50-3
Record name 6-Bromo-4-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Li, J Zhao, LM Gutgesell, Z Shen… - Journal of medicinal …, 2020 - ACS Publications
Acquired resistance to fulvestrant and palbociclib is a new challenge to treatment of estrogen receptor positive (ER+) breast cancer. ER is expressed in most resistance settings; thus, …
Number of citations: 18 pubs.acs.org

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